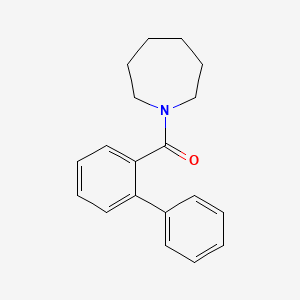
1-(2-biphenylylcarbonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-biphenylylcarbonyl)azepane, also known as BPCA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPCA is a seven-membered ring compound that has a biphenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(2-biphenylylcarbonyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(2-biphenylylcarbonyl)azepane has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
1-(2-biphenylylcarbonyl)azepane has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can improve mood and cognitive function. 1-(2-biphenylylcarbonyl)azepane has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
1-(2-biphenylylcarbonyl)azepane has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that it has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation is that 1-(2-biphenylylcarbonyl)azepane has not been extensively studied in vivo, which means that its effects on the body are not fully understood.
将来の方向性
There are several future directions for research on 1-(2-biphenylylcarbonyl)azepane. One direction is to study its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on the body. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-biphenylylcarbonyl)azepane for various applications.
合成法
The synthesis of 1-(2-biphenylylcarbonyl)azepane has been achieved using various methods, including the reaction of 1,4-diketones with primary amines, the reaction of 1,4-dicarbonyl compounds with secondary amines, and the reaction of 1,4-dicarbonyl compounds with hydrazine derivatives. The most common method used for the synthesis of 1-(2-biphenylylcarbonyl)azepane is the reaction of 1,4-diketones with primary amines, which involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst.
科学的研究の応用
1-(2-biphenylylcarbonyl)azepane has been extensively used in scientific research due to its potential applications in various fields. It has been used in the development of new drugs, as well as in the study of various physiological processes. 1-(2-biphenylylcarbonyl)azepane has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
azepan-1-yl-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(20-14-8-1-2-9-15-20)18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCDLDJXPKJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(biphenyl-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



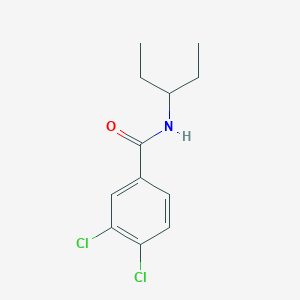

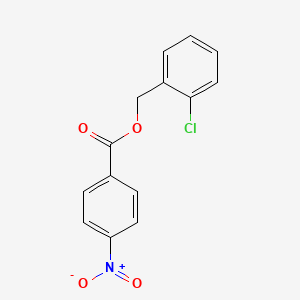
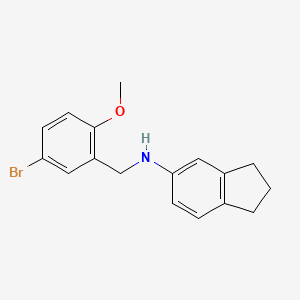


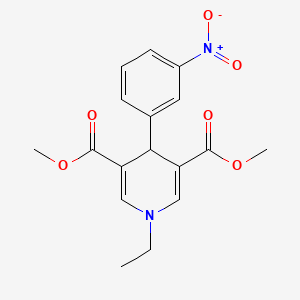




![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)